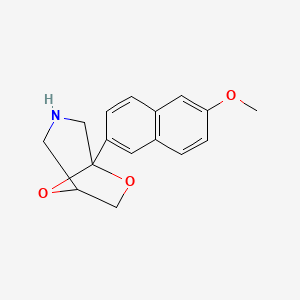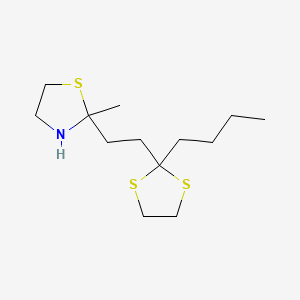
2-(2-(2-Butyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(2-Butyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine is an organic compound that belongs to the thiazolidine class. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a dithiolan ring, which is a five-membered ring with two sulfur atoms. The butyl group attached to the dithiolan ring and the ethyl group attached to the thiazolidine ring contribute to its unique chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Butyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine typically involves the reaction of a thiazolidine derivative with a dithiolan derivative under specific conditions. The reaction may require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(2-Butyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or ethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Compounds with new functional groups replacing the butyl or ethyl groups.
Aplicaciones Científicas De Investigación
2-(2-(2-Butyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving sulfur-containing biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-(2-Butyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfur atoms can form covalent bonds with thiol groups in proteins, leading to changes in protein function. The thiazolidine ring can also interact with various biological pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(2-Butyl-1,3-dithiolan-2-yl)-benzene-1,3-diol
- 5-[2-(2-Butyl-1,3-dithiolan-2-yl)ethyl]-2-pyrrolidinone
- Methyl 4-[2-(2-butyl-1,3-dithiolan-2-yl)ethynyl]benzoate
Uniqueness
2-(2-(2-Butyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine is unique due to its combination of a thiazolidine ring and a dithiolan ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
156000-18-9 |
|---|---|
Fórmula molecular |
C13H25NS3 |
Peso molecular |
291.5 g/mol |
Nombre IUPAC |
2-[2-(2-butyl-1,3-dithiolan-2-yl)ethyl]-2-methyl-1,3-thiazolidine |
InChI |
InChI=1S/C13H25NS3/c1-3-4-5-13(16-10-11-17-13)7-6-12(2)14-8-9-15-12/h14H,3-11H2,1-2H3 |
Clave InChI |
ATJGTAKVUNKEKY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(SCCS1)CCC2(NCCS2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(7Z)-5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-7-[[2-(trifluoromethyl)phenyl]methylidene]-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazol-2-yl]ethanone](/img/structure/B15186808.png)
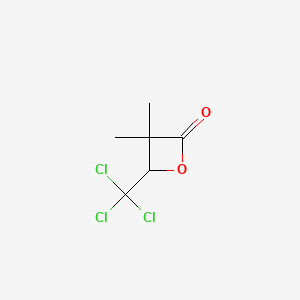

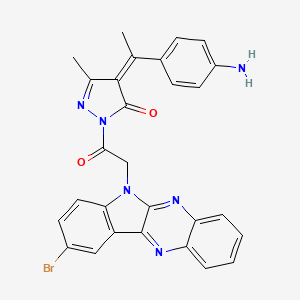

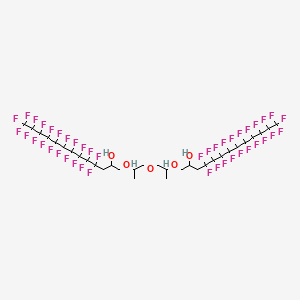
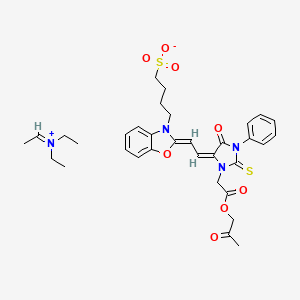
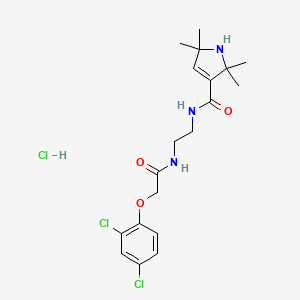
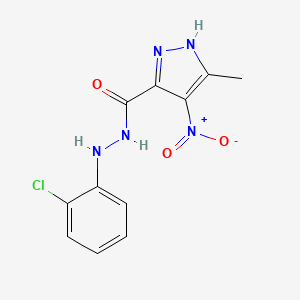
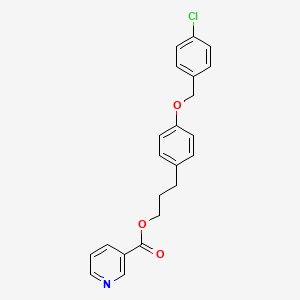


![[2,6-bis(ethoxycarbonyl)-3-[(trimethylazaniumyl)methyl]-1,7-dihydropyrrolo[3,2-f]indol-5-yl]methyl-trimethylazanium;methyl sulfate](/img/structure/B15186893.png)
